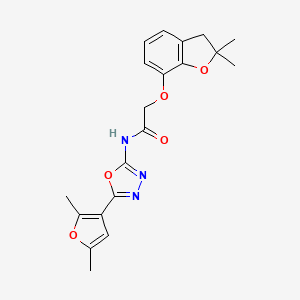
1-(2,4,6-Trifluorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(2,4,6-Trifluorophenyl)ethanamine and related compounds involves complex chemical reactions, including lipase-catalyzed transesterification and aromatic nucleophilic substitution. For example, Sakai et al. (2000) synthesized optically pure bis(pentafluorophenyl)ethanes through lipase-catalyzed transesterification, demonstrating the intricate steps involved in synthesizing fluorophenyl compounds (Sakai et al., 2000). Similarly, Sasaki et al. (1999) reported the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene through aromatic nucleophilic substitution, indicating the synthetic complexity of fluorophenyl derivatives (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2,4,6-Trifluorophenyl)ethanamine has been extensively analyzed. X-ray crystallography and NMR spectroscopy are common tools for determining the molecular structure. For instance, the absolute configuration of a pentafluorophenyl compound was determined by X-ray structural analysis, illustrating the detailed molecular structure and the significance of fluorine atoms in influencing molecular conformation (Sakai et al., 2000).
Chemical Reactions and Properties
1-(2,4,6-Trifluorophenyl)ethanamine participates in various chemical reactions, highlighting its reactivity and the influence of the trifluorophenyl group. The reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium to give substituted benzene derivatives showcases the compound's chemical reactivity and the potential for creating complex molecular architectures (Sasaki, Tanabe, & Yoshifuji, 1999).
Physical Properties Analysis
The physical properties of 1-(2,4,6-Trifluorophenyl)ethanamine derivatives, such as melting points and mesomorphic properties, are crucial for understanding their potential applications. Matharu, Wilson, and Byron (1997) reported on the synthesis and mesomorphic properties of polyfluorinated alkylaryl-ethanes, indicating how fluorosubstituents affect the compounds' physical properties and thermal stability (Matharu, Wilson, & Byron, 1997).
Chemical Properties Analysis
The chemical properties of 1-(2,4,6-Trifluorophenyl)ethanamine and its derivatives, including their reactivity, stability, and interaction with other molecules, are of significant interest. The study by Erker (2005) on tris(pentafluorophenyl)borane highlights the unique chemical properties of fluorophenyl compounds and their applications in catalysis and organic reactions (Erker, 2005).
Aplicaciones Científicas De Investigación
Synthesis and Characterization for Medical Applications :
- A novel synthetic route for a key intermediate of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia, was developed using a compound structurally related to 1-(2,4,6-Trifluorophenyl)ethanamine (Xiaoxia Luo et al., 2008).
- Chalcones bearing N-substituted ethanamine, structurally similar to 1-(2,4,6-Trifluorophenyl)ethanamine, were synthesized and exhibited antiamoebic activity against Entamoeba histolytica (Saadia Leeza Zaidi et al., 2015).
Analytical Characterization and Chemical Analysis :
- The mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (related to 1-(2,4,6-Trifluorophenyl)ethanamine) were studied for identification and analytical characterization (V. Shevyrin et al., 2016).
- A study on the hepatic cytochrome P450 enzymes involved in the metabolism of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2methoxybenzyl)ethanamine (25I-NBOMe) and its analogues was conducted to understand the metabolic pathways of these compounds (L. M. Nielsen et al., 2017).
Gas Chromatography-Mass Spectrometry for Forensic Analysis :
- Gas chromatography-mass spectrometry analysis of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamines (analogues of 1-(2,4,6-Trifluorophenyl)ethanamine) provided an important tool for routine analysis of new psychoactive substances in crime laboratories (Benny J. Lum et al., 2016).
Pharmacological Analysis of Psychoactive Compounds :
- Neurochemical pharmacology studies on N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamines, structurally similar to 1-(2,4,6-Trifluorophenyl)ethanamine, showed their high potency as agonists at 5-HT2A receptors, providing insights into their hallucinogenic activity (A. Eshleman et al., 2018).
Investigations in Medicinal Chemistry :
- Synthesis and antipathogenic activity of new thiourea derivatives, including those related to 1-(2,4,6-Trifluorophenyl)ethanamine, were studied for potential development as antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Synthesis of Novel Compounds for Diverse Applications :
- The synthesis of novel 1,2,4-oxadiazoles and trifluoromethylpyridines, structurally related to 1-(2,4,6-Trifluorophenyl)ethanamine, was explored for their potential medical application, demonstrating the wide range of utility of these compounds (Catalin V. Maftei et al., 2016).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 1-(2,4,6-Trifluorophenyl)ethanamine are currently unknown . Future studies could focus on identifying these pathways and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 1-(2,4,6-trifluorophenyl)ethanamine is currently unavailable .
Propiedades
IUPAC Name |
1-(2,4,6-trifluorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTDOEJRDZKMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021016-20-5 |
Source


|
| Record name | 1-(2,4,6-trifluorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2482034.png)
![4-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2482037.png)
![1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2482038.png)

![4-(benzo[d]thiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide](/img/structure/B2482044.png)

![4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2482046.png)



![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide](/img/structure/B2482052.png)

